molecular formula C10H10N2O3 B15356983 7-Methoxy-1-benzofuran-2-carbohydrazide

7-Methoxy-1-benzofuran-2-carbohydrazide

Cat. No.: B15356983
M. Wt: 206.20 g/mol
InChI Key: HOHLMFUIKBTBSO-UHFFFAOYSA-N
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Description

7-Methoxy-1-benzofuran-2-carbohydrazide is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. Benzofuran carbohydrazide derivatives are recognized as key intermediates in the synthesis of novel compounds with potential therapeutic effects. Research indicates that hydrazide-linked benzofuran conjugates demonstrate promising anti-proliferative activity against various human cancer cell lines, including colorectal cancer (SW-620, HT-29), hepatocellular carcinoma (HePG2), and mammary gland breast cancer (MCF-7) . The primary research value of this compound lies in its role as a versatile building block for developing molecular hybrids. It can be condensed with various aldehydes and other carbonyl compounds to create Schiff base derivatives and other conjugates for biological screening . These synthesized hybrids are investigated for their ability to induce apoptosis (programmed cell death) in malignant cells and inhibit critical anti-apoptotic proteins like Bcl-2, thereby offering a potential mechanism for their anticancer activity . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-methoxy-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-2-3-6-5-8(10(13)12-11)15-9(6)7/h2-5H,11H2,1H3,(H,12,13)

InChI Key

HOHLMFUIKBTBSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1-benzofuran-2-carbohydrazide typically involves the following steps:

  • Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehyde with acetic anhydride.

  • Carbohydrazide Formation: The carbohydrazide group at the 2-position is introduced by reacting the methoxybenzofuran with hydrazine hydrate under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and reflux conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of alkylated or amino-substituted derivatives.

Scientific Research Applications

7-Methoxy-1-benzofuran-2-carbohydrazide has shown potential in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

  • Medicine: Its derivatives have been studied for their anticancer and antiviral activities.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Methoxy-1-benzofuran-2-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Compound Name Substituents/Modifications Biological Activity Key Findings Reference
7-Methoxy-1-benzofuran-2-carbohydrazide C7-OCH₃, C2-carbohydrazide Antimicrobial Forms octahedral Co/Ni/Cu complexes; active against Gram-positive bacteria.
7-Methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide C5-carbohydrazide, C2-trimethoxyphenyl Antibacterial Exhibits strong activity against E. coli and S. aureus.
5-Bromo-1-benzofuran-2-carbohydrazide C5-Br, C2-carbohydrazide Not explicitly stated Used to synthesize hydrazones; structural studies via IR/NMR.
(Z)-3-Amino-7-methoxy-N¹-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide C3-NH₂, C2-carbohydrazide, indole Schiff base Antifungal, Antibacterial Molecular docking shows strong protein binding; moderate antifungal effects.
5,7-Dichlorobenzofuran-2-carboxylic acid derivatives C5-Cl, C7-Cl, C2-carboxylic acid Pharmacological potential (unspecified) Synthesized for scalable drug development.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : The C7-methoxy group in this compound enhances electron density, facilitating metal coordination and antimicrobial action .
  • Carbohydrazide Position : C2-carbohydrazide derivatives favor metal chelation, while C5-carbohydrazide analogs () may improve interaction with bacterial enzymes .
  • Halogen vs. Methoxy : Bromine at C5 () increases steric bulk and electron-withdrawing effects, altering target specificity compared to methoxy-substituted compounds.

Biological Activity

7-Methoxy-1-benzofuran-2-carbohydrazide is a notable compound within the benzofuran class, recognized for its diverse biological activities. This article explores its antibacterial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety with a methoxy group and a carbohydrazide functional group. This unique structure enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties, particularly when complexed with transition metals such as cobalt, nickel, and copper. These metal complexes have shown enhanced antimicrobial activity against various microbial strains.

Table 1: Antibacterial Activity of Metal Complexes

Metal ComplexMicrobial StrainActivity Level
Co(II) ComplexE. coliHigh
Ni(II) ComplexS. aureusModerate
Cu(II) ComplexP. aeruginosaHigh

The interaction with metal ions not only stabilizes the compound but also alters its reactivity and biological profile, enhancing its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cells, particularly in hepatocellular carcinoma cell lines (Huh7).

Case Study: Huh7 Cell Line

In a study assessing the cytotoxic effects on Huh7 cells, the compound exhibited an IC50 value of 45 μM at 24 hours and 22 μM at 48 hours. The mechanism involved G1 phase arrest and modulation of key proteins such as cyclin D1 and CDK2, along with increased expression of cleaved PARP and Bax .

Table 2: Cytotoxicity Data

Cell LineIC50 (24h)IC50 (48h)
Huh745 μM22 μM
HepG2>80 μMN/A

This data indicates that while the compound is effective against certain cancer cell lines, its efficacy varies across different types.

Antiviral Activity

Preliminary studies suggest that compounds similar to this compound may exhibit antiviral properties by inhibiting interactions crucial for viral replication. For instance, some derivatives have shown inhibition rates exceeding 50% against HIV-1 integrase interactions .

Table 3: Antiviral Inhibition Rates

CompoundPercentage Inhibition
Compound A89%
Compound B85%
Compound C67%

These results indicate the potential for further development of this compound as an antiviral agent.

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-1-benzofuran-2-carbohydrazide and its derivatives?

The compound is synthesized via refluxing 3-amino-7-methoxy-1-benzofuran-2-carbohydrazide with isatin in a mixture of glacial acetic acid and ethanol for ~2 hours. This forms a hydrazone derivative (e.g., (Z)-3-amino-7-methoxy-N¹-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide), which serves as a key intermediate for further functionalization . Derivatives are typically synthesized by introducing substituents (e.g., halogens, alkyl groups) through nucleophilic substitution or condensation reactions.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Elemental analysis to verify purity and composition.
  • FTIR to confirm functional groups (e.g., C=O stretching of carbohydrazide at ~1650–1700 cm⁻¹).
  • ¹H/¹³C NMR to resolve methoxy protons (~δ 3.8–4.0 ppm) and aromatic signals.
  • Mass spectrometry for molecular ion confirmation (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography (for crystalline derivatives) to determine stereochemistry and hydrogen-bonding networks .

Q. What biological screening methods are used to evaluate its activity?

Initial screening includes:

  • Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi.
  • Molecular docking against target proteins (e.g., dihydrofolate reductase) to predict binding affinity .
  • Dose-response studies to calculate IC₅₀ values.

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -Br) or electron-donating groups (e.g., -OCH₃) at positions 3, 5, or 7 to assess effects on bioactivity .
  • Scaffold hybridization : Combine with pharmacophores like indole or thiophene (e.g., N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide) to enhance target selectivity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay standardization : Ensure consistent protocols (e.g., MIC determination via CLSI guidelines).
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Target specificity : Compare docking results across protein isoforms (e.g., bacterial vs. human DHFR) to explain selectivity variations .

Q. What strategies optimize synthesis yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 6–8 hours conventional) and improves yield by 10–15% .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for condensation steps.
  • Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .

Q. How to evaluate hydrolytic stability of the carbohydrazide moiety?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor decomposition via LC-MS.
  • Kinetic analysis : Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C) .
  • Protective group strategies : Introduce tert-butyl or acetyl groups to stabilize the hydrazide .

Q. What computational methods validate target engagement in antiviral studies?

  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., interaction with viral protease active sites).
  • Free-energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .
  • Docking against mutant targets : Predict resistance mechanisms (e.g., SARS-CoV-2 Mpro mutants) .

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